molecular formula C8H9IO2 B15092573 5-Iodo-2-methoxybenzyl alcohol

5-Iodo-2-methoxybenzyl alcohol

Cat. No.: B15092573
M. Wt: 264.06 g/mol
InChI Key: OJTDULLJKSIJLT-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9IO2. It is characterized by the presence of an iodine atom, a methoxy group, and a benzyl alcohol moiety. This compound is known for its significant inhibitory effects on tubulin polymerization and mitochondrial membrane integrity, making it a valuable subject in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methoxybenzyl alcohol typically involves the iodination of 2-methoxybenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzyl alcohol in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methoxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Iodo-2-methoxybenzyl alcohol has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting tubulin polymerization, which is crucial for cell division. This inhibition disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. Additionally, it affects mitochondrial membrane integrity, further promoting apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzyl alcohol: Lacks the iodine atom, making it less effective in inhibiting tubulin polymerization.

    5-Bromo-2-methoxybenzyl alcohol: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and potency.

    5-Chloro-2-methoxybenzyl alcohol: Contains a chlorine atom, offering different chemical properties and applications.

Uniqueness

5-Iodo-2-methoxybenzyl alcohol is unique due to its iodine atom, which enhances its ability to inhibit tubulin polymerization and affect mitochondrial membrane integrity. This makes it particularly valuable in cancer research and other scientific studies .

Properties

Molecular Formula

C8H9IO2

Molecular Weight

264.06 g/mol

IUPAC Name

(5-iodo-2-methoxyphenyl)methanol

InChI

InChI=1S/C8H9IO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3

InChI Key

OJTDULLJKSIJLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)I)CO

Origin of Product

United States

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